2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound with the molecular formula C15H20N2O2 It is characterized by a cyclopropyl group attached to an ethanone moiety, which is further connected to a pyrrolidine ring substituted with a 5-methylpyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Ethanone Moiety: This step involves the acylation of the pyrrolidine ring using reagents such as acyl chlorides or anhydrides.
Attachment of the Cyclopropyl Group: This can be done via cyclopropanation reactions using diazo compounds or other cyclopropylating agents.
Substitution with the 5-Methylpyridin-2-yloxy Group: This step typically involves nucleophilic substitution reactions where the pyrrolidine ring is reacted with 5-methylpyridin-2-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the pyridin-2-yloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine or pyridin-2-yloxy derivatives.
Scientific Research Applications
2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propanone: Similar structure with a propanone moiety instead of ethanone.
2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butanone: Similar structure with a butanone moiety instead of ethanone.
Uniqueness
2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, pyrrolidine ring, and 5-methylpyridin-2-yloxy substitution make it a versatile compound for various applications.
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-2-5-14(16-9-11)19-13-6-7-17(10-13)15(18)8-12-3-4-12/h2,5,9,12-13H,3-4,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAKROCXMOLPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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